ベンジル-PEG2-CH2CO2H

概要

説明

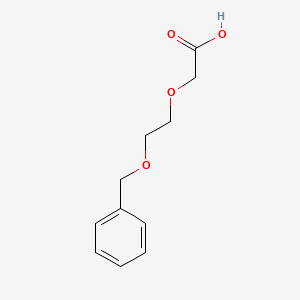

Benzyl-PEG2-CH2CO2H is a Benzyl PEG Linker. Benzyl-PEG2-CH2CO2H may be useful in the development of antibody drug conjugates.

科学的研究の応用

プロテオミクス研究

ベンジル-PEG2-CH2CO2Hは、プロテオミクス研究に使用されます . プロテオミクスとは、タンパク質、特にその構造と機能を大規模に研究する分野です。この化合物は、タンパク質相互作用の研究、タンパク質の同定、および複雑な混合物中のタンパク質の構造と機能の調査に使用できます。

PEG化

this compoundは、PEG化に使用できます . PEG化とは、ポリマーPEG(ポリエチレングリコール)の鎖を分子、特にペプチド、タンパク質、および抗体フラグメントに結合させるプロセスであり、多くの治療薬の安全性と効率を向上させることができます。

ドラッグデリバリー

this compoundの親水性PEG鎖は、化合物の水溶性を高めます . この特性により、薬物の溶解性と安定性を向上させ、半減期を延長し、免疫原性を低下させることができるため、ドラッグデリバリーに役立ちます。

バイオコンジュゲーション

this compoundの末端カルボン酸は、活性化剤(例:EDCまたはHATU)の存在下で、一次アミン基と反応して安定なアミド結合を形成できます . これにより、少なくとも1つが生物分子である2つの分子間に安定な共有結合を形成するための化学戦略であるバイオコンジュゲーションに役立ちます。

生分解性材料の合成

this compoundは、生分解性材料の合成に使用できます。 ベンジル保護基は、水素化分解により除去できます 。これにより、体内で分解可能な材料を作成できます。

作用機序

Target of Action

Benzyl-PEG2-CH2CO2H, also known as 2-(2-(Benzyloxy)ethoxy)acetic acid, BnO-PEG1-CH2COOH, or 2-[2-(benzyloxy)ethoxy]acetic acid, is a PEG linker . It is primarily used in the field of drug delivery . The compound’s primary targets are primary amine groups .

Mode of Action

The terminal carboxylic acid of Benzyl-PEG2-CH2CO2H can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . The benzyl protecting group can be removed via hydrogenolysis .

Biochemical Pathways

The formation of stable amide bonds with primary amine groups suggests that it may interact with proteins or other biomolecules containing these groups .

Pharmacokinetics

The hydrophilic peg linker increases the water solubility of the compound , which could potentially enhance its bioavailability.

Result of Action

The result of Benzyl-PEG2-CH2CO2H’s action is the formation of stable amide bonds with primary amine groups . This property is often exploited in drug delivery systems, where the compound can serve as a linker between a drug and a carrier molecule .

Action Environment

The action of Benzyl-PEG2-CH2CO2H can be influenced by environmental factors such as pH. For example, the benzyl protecting group can be removed under acidic conditions . Additionally, the reaction of the carboxylic acid group with primary amines requires the presence of activators .

生化学分析

Biochemical Properties

The terminal carboxylic acid group of Benzyl-PEG2-CH2CO2H can react with primary amine groups in the presence of activators such as EDC and DCC to form stable amide bonds . This property allows Benzyl-PEG2-CH2CO2H to interact with various enzymes, proteins, and other biomolecules, facilitating its role in biochemical reactions .

Cellular Effects

The enhanced water solubility and biocompatibility conferred by the PEG2 chain can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Benzyl-PEG2-CH2CO2H primarily involves its ability to form stable amide bonds with primary amines . This can lead to binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

2-(2-phenylmethoxyethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c12-11(13)9-15-7-6-14-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBYLMXBPGYVLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618100 | |

| Record name | [2-(Benzyloxy)ethoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93206-09-8 | |

| Record name | [2-(Benzyloxy)ethoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(Benzyloxy)ethoxy]acetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6JD35PUZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。